molecular formula C22H25N3O8 B14243195 L-Aspartic acid, L-tyrosyl-L-tyrosyl- CAS No. 394737-54-3

L-Aspartic acid, L-tyrosyl-L-tyrosyl-

Cat. No.: B14243195
CAS No.: 394737-54-3
M. Wt: 459.4 g/mol
InChI Key: OJCISMMNNUNNJA-BZSNNMDCSA-N
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Description

L-Aspartic acid, L-tyrosyl-L-tyrosyl- (CAS: 189318-46-5) is a peptide derivative featuring L-aspartic acid linked to a dipeptide chain of two L-tyrosine residues, followed by additional amino acids such as arginine and tyrosine in extended sequences (e.g., L-tyrosyl-L-tyrosyl-L-arginyl-L-tyrosyl-) . Its molecular formula is C₃₄H₄₃N₇O₁₁, with a molecular weight of 749.76 g/mol (exact data may vary depending on the specific sequence). This compound is characterized by:

  • Aromatic side chains from tyrosine residues, enabling π-π interactions and UV absorbance.
  • Acidic properties from aspartic acid, contributing to solubility in aqueous buffers.

Properties

CAS No.

394737-54-3

Molecular Formula

C22H25N3O8

Molecular Weight

459.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C22H25N3O8/c23-16(9-12-1-5-14(26)6-2-12)20(30)24-17(10-13-3-7-15(27)8-4-13)21(31)25-18(22(32)33)11-19(28)29/h1-8,16-18,26-27H,9-11,23H2,(H,24,30)(H,25,31)(H,28,29)(H,32,33)/t16-,17-,18-/m0/s1

InChI Key

OJCISMMNNUNNJA-BZSNNMDCSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)O)C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Aspartic acid, L-tyrosyl-L-tyrosyl- can be synthesized through peptide bond formation between L-aspartic acid and L-tyrosine. The synthesis typically involves the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and protecting groups to prevent side reactions. The reaction is carried out in an organic solvent like dimethylformamide under mild conditions to ensure the integrity of the amino acids.

Industrial Production Methods

In industrial settings, the production of L-Aspartic acid, L-tyrosyl-L-tyrosyl- may involve enzymatic synthesis using proteases that catalyze the formation of peptide bonds. This method is advantageous due to its specificity and mild reaction conditions, which help maintain the stability of the compound.

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, L-tyrosyl-L-tyrosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups, which can have different biological activities and properties .

Scientific Research Applications

L-Aspartic acid, L-tyrosyl-L-tyrosyl- has several applications in scientific research:

Mechanism of Action

L-Aspartic acid, L-tyrosyl-L-tyrosyl- exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Structure and Molecular Properties

The table below compares the molecular formulas, weights, and key structural features of L-aspartic acid-containing peptides:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features Reference
L-Aspartic acid, L-tyrosyl-L-tyrosyl- (189318-46-5) C₃₄H₄₃N₇O₁₁ 749.76 Two tyrosine residues, arginine extension, acidic backbone
L-Aspartic acid, glycyl-L-asparaginyl-L-threonyl-L-tyrosyl- (570384-36-0) C₂₃H₃₂N₆O₁₁ 568.53 Shorter chain (tetrapeptide), asparagine/threonine side chains
L-Aspartic acid di-tert-butyl ester hydrochloride (N/A) C₁₂H₂₂ClNO₄ 291.77 Esterified carboxyl groups, enhanced lipid solubility
L-Aspartic acid, L-phenylalanyl-L-alanyl-L-tryptophyl-L-lysyl-... (873468-35-0) C₇₁H₉₁N₁₃O₁₅ 1366.56 Extended hydrophobic residues (tryptophan, phenylalanine), lysine for charge

Key Observations :

  • Functional Groups : Esterified derivatives (e.g., di-tert-butyl ester) exhibit improved membrane permeability compared to free carboxylic acid forms .
  • Hydrophobicity : Compounds with tryptophan or phenylalanine (e.g., 873468-35-0) show increased hydrophobicity, favoring interactions with lipid membranes .

Functional and Application-Based Differences

Neurological Studies
  • L-Aspartic acid di-tert-butyl ester hydrochloride is used in comparative studies with L-glutamic acid derivatives to evaluate excitatory neurotransmitter activity .
  • L-Tyrosyl-L-tyrosyl- derivatives (e.g., 189318-46-5) may mimic tyrosine kinase substrates but require further validation for signaling pathway applications .

Structural Modifications and Bioactivity

  • α-Keto-Glutaric Acid Derivatives: Unlike aspartic acid peptides, α-keto-glutaric acid exhibits distinct metabolic roles in the citric acid cycle, highlighting the importance of the amino group in peptide functionality .
  • Citric Acid Comparisons : Citric acid lacks peptide bonds but shares acidic properties, making it a poor structural analog despite overlapping solubility profiles .

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